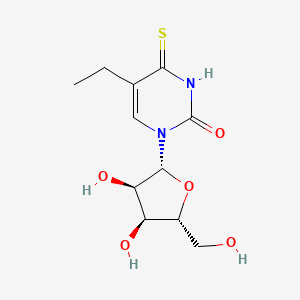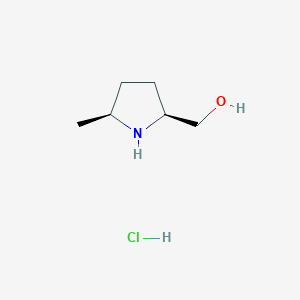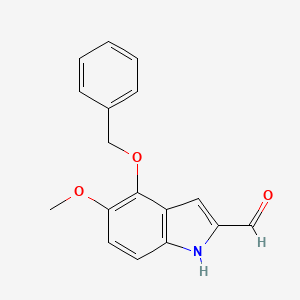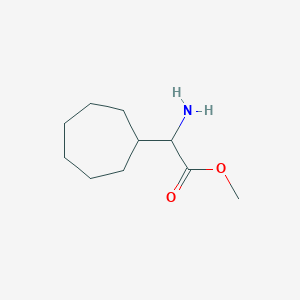
5-Ethyl-4-thiouridine
概要
説明
5-Ethyl-4-thiouridine: is a modified nucleoside analogue, specifically a purine nucleoside analogue. It has garnered attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-thiouridine typically involves the modification of uridine. One common method includes:
Acetylation of Hydroxyl Groups: The hydroxyl groups of uridine are acetylated.
Transformation of the 4-oxo Group to the 4-thio Group: This is achieved using the Lawesson reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol to obtain the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, ensuring high yield and purity.
化学反応の分析
Types of Reactions: 5-Ethyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouridine can be oxidized to form sulfoxides or sulfones.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted thiouridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 5-Ethyl-4-thiouridine is used as a probe in metabolic RNA labeling, allowing researchers to study RNA synthesis and decay dynamics. It is also utilized in the synthesis of novel nucleoside analogues for various applications .
Biology: In biological research, this compound is employed to label newly synthesized RNA, facilitating the study of RNA transcription and processing in cells .
Medicine: The compound’s antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis is of significant interest .
Industry: While its industrial applications are still being explored, this compound’s role in RNA labeling and cancer research holds potential for future industrial-scale production and application .
作用機序
5-Ethyl-4-thiouridine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, interfering with DNA replication and leading to cell death. This mechanism is particularly effective against indolent lymphoid malignancies .
類似化合物との比較
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and research.
5-Ethynyl-4-thiouridine: A derivative used for RNA synthesis detection.
4-ThioUTP and 4-ThioCTP: Nucleoside triphosphates used in SELEX for isolating functional RNA molecules.
Uniqueness: 5-Ethyl-4-thiouridine stands out due to its specific ethyl modification, which enhances its antitumor activity and makes it a valuable tool in cancer research. Its unique structure allows for specific interactions with DNA polymerases, making it a potent inhibitor of DNA synthesis .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZNKYXHZOEGD-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-](/img/structure/B3241795.png)







![Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate](/img/structure/B3241876.png)
![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B3241878.png)

![Benzo[d]oxazol-5-ylmethanol](/img/structure/B3241887.png)

